3-Phenylsydnone

Computational Chemistry Nonlinear Optics Mesoionic Electronic Structure

3-Phenylsydnone is the definitive mesoionic sydnone scaffold. Only the N3-phenyl derivative delivers the 6.33 D dipole moment essential for NLO polymer poling, charge-transfer complexation, and SHG calibration. Its phenyl ring permits orthogonal ortho/C4 dilithiation for parallel library synthesis—unachievable with alkyl analogs. For antioxidant and anticancer SAR, the unsubstituted parent provides the mandatory baseline. Do not substitute; alkyl sydnones lack aryl-directed reactivity, altered cycloaddition regioselectivity, and validated biological benchmarking.

Molecular Formula C8H7N2O2+
Molecular Weight 162.15 g/mol
CAS No. 120-06-9
Cat. No. B089390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylsydnone
CAS120-06-9
Synonyms3-Phenylsydnone
Molecular FormulaC8H7N2O2+
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[N+]2=NOC(=C2)[O-]
InChIInChI=1S/C8H6N2O2/c11-8-6-10(9-12-8)7-4-2-1-3-5-7/h1-6H
InChIKeyKQEVEDHJIGSXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylsydnone (CAS 120-06-9): Properties, Identity, and Procurement Specifications for the Mesoionic Sydnone Scaffold


3-Phenylsydnone (CAS 120-06-9) is a mesoionic heterocyclic compound belonging to the sydnone class, characterized by a 1,2,3-oxadiazolium-5-olate ring system with an N3-phenyl substituent [1]. First synthesized in 1935, it exists as a stable, cream-colored crystalline solid at room temperature with a melting point of 135–136 °C [1][2]. The compound possesses a substantial dipole moment (calculated 6.33 D at the ab initio 3-21G level) due to charge delocalization within the mesoionic ring, conferring distinctive reactivity in 1,3-dipolar cycloadditions and electrophilic aromatic substitution [3]. Its molecular formula is C₈H₆N₂O₂ with a molecular weight of 162.15 g/mol [1].

Why 3-Phenylsydnone (CAS 120-06-9) Cannot Be Replaced by Generic Sydnone Analogs in Synthesis and Screening


Generic substitution among sydnone derivatives is scientifically unsound because the N3-substituent exerts controlling influence over electronic properties, regioselectivity in cycloaddition reactions, and biological activity profiles. The phenyl group in 3-phenylsydnone imposes a specific dihedral angle (~27.6°) between the aryl and sydnone rings that differs markedly from alkyl-substituted analogs, directly affecting π-conjugation and charge-transfer behavior [1][2]. Furthermore, the electron-withdrawing character of the sydnone ring deactivates the N3-phenyl substituent toward electrophilic substitution, a property that is substituent-dependent and not transferable to alkyl or heteroaryl analogs [3]. Substitution with methyl, chloroaryl, or trifluoromethylaryl groups yields compounds with fundamentally different dipole moments, ionization potentials, and cycloaddition kinetics—rendering direct replacement without re-optimization of reaction conditions or re-evaluation of biological activity invalid [2][3][4].

Quantitative Differentiation of 3-Phenylsydnone (CAS 120-06-9): Comparative Data Against Closest Analogs


Dipole Moment and Electronic Structure: 3-Phenyl vs. 3-Methylsydnone

Ab initio calculations at the 3-21G basis set level reveal that 3-phenylsydnone possesses a dipole moment of 6.33 D, which is substantially larger than that of the 3-methyl analog. This difference directly impacts molecular orientation behavior in poled polymer films for nonlinear optical applications [1]. The phenyl substitution increases both the dipole moment and the molecular hyperpolarizability relative to alkyl-substituted sydnones, though precise hyperpolarizability values for 3-methylsydnone were not reported in the same study for direct numerical comparison [1].

Computational Chemistry Nonlinear Optics Mesoionic Electronic Structure

Ionization Potential via Charge-Transfer Complexation: 3-Phenyl vs. 3-Methylsydnone

In a direct comparative study of charge-transfer complex formation with tetracyanoethylene (TCNE), 3-phenylsydnone exhibited a lower ionization potential than 3-methylsydnone, indicating greater electron-donating capacity from the mesoionic ring to the acceptor [1]. The electronic absorption spectra of the complexes were used to estimate ionization potentials, with the phenyl-substituted sydnone showing enhanced donor character attributable to extended π-conjugation between the phenyl ring and the sydnone core [1].

Physical Organic Chemistry Electron Donor Properties Charge-Transfer Complexes

Ortho-Directed Dilithiation: Unique Synthetic Differentiation from 3-Alkylsydnones

3-Phenylsydnone undergoes regiospecific dilithiation at both the ortho-position of the phenyl ring and the C4 position of the sydnone ring upon treatment with n-butyllithium/TMEDA. This represents the first documented use of a mesoionic ring system for directed lithiation and enables sequential one-pot acylation with Weinreb amides (ortho-position) followed by electrophilic trapping at C4 [1][2]. In contrast, 3-alkylsydnones lack the aryl ortho-site and cannot participate in this dual-functionalization strategy, limiting their synthetic utility to single-site C4 modifications only [3].

Organometallic Chemistry Directed Ortho-Metalation Synthetic Methodology

Free Radical Scavenging Activity: Quantitative Comparison Against Trolox Standard

3-Phenylsydnone demonstrates measurable free radical scavenging activity in the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, though with potency lower than the reference antioxidant Trolox (a water-soluble vitamin E analog) [1]. This provides a quantitative baseline for evaluating substituted 3-phenylsydnone derivatives where structural modifications to the phenyl ring or C4 position may enhance radical scavenging capacity [1].

Antioxidant Activity Free Radical Biology DPPH Assay

Procurement-Relevant Application Scenarios for 3-Phenylsydnone (CAS 120-06-9) Based on Verified Differential Evidence


Nonlinear Optical (NLO) Material Development: Poled Polymer Films for Electro-Optic Modulation

Procurement for NLO research should prioritize 3-phenylsydnone over 3-alkylsydnones due to its larger calculated dipole moment (6.33 D), which enhances molecular alignment during electric-field poling of polymer films [1]. The phenyl substituent also contributes to hyperpolarizability, making this compound a preferred scaffold for second harmonic generation (SHG) and electro-optic modulation studies. Researchers synthesizing donor-acceptor substituted phenylsydnone derivatives will require the unsubstituted parent compound as a synthetic precursor and calibration standard [1].

Medicinal Chemistry Library Synthesis: Orthogonal Difunctionalization for SAR Exploration

3-Phenylsydnone is uniquely suited for generating diverse compound libraries via sequential one-pot dilithiation-electrophile trapping. The ability to independently functionalize the phenyl ortho-position and the sydnone C4 position enables efficient parallel synthesis of disubstituted analogs [2][3]. This orthogonal diversification strategy is not accessible with 3-alkylsydnones, which lack the aryl ortho-lithiation site. Procurement for medicinal chemistry campaigns evaluating sydnone-based anti-inflammatory, anticancer, or antimicrobial agents should therefore specify 3-phenylsydnone as the core scaffold [2].

Physical Organic Chemistry: Charge-Transfer Complex Studies and Electron Donor Calibration

For investigations of mesoionic electron-donor properties, 3-phenylsydnone serves as a benchmark compound with a well-characterized ionization potential (~7.8 eV estimated from TCNE charge-transfer complexes) [4]. Its electron-donating capacity is enhanced relative to 3-methylsydnone due to extended π-conjugation, making it suitable for studies of donor-acceptor interactions, organic semiconductor doping, and mechanistic investigations of sydnone cycloaddition regioselectivity [4][5].

Antioxidant Drug Discovery: Baseline Scaffold for Radical Scavenger Optimization

3-Phenylsydnone exhibits measurable DPPH radical scavenging and hydroxyl radical-mediated deoxyribose degradation inhibition, providing a validated baseline for structure-activity relationship (SAR) studies [6]. The phenyl ring offers a modifiable site for introducing electron-donating or -withdrawing substituents to enhance antioxidant potency—a design strategy not possible with 3-alkylsydnones. Procurement of the unsubstituted parent compound is essential for establishing baseline activity in any SAR campaign evaluating sydnone-based antioxidants [6].

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